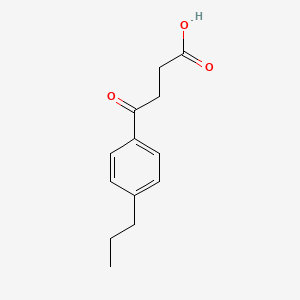

4-Oxo-4-(4-propylphenyl)butanoic acid

Beschreibung

Significance of 4-Oxo Butanoic Acid Scaffolds in Organic Synthesis

Within the broader family of aryl butanoic acids, the 4-oxo butanoic acid scaffold holds particular importance in organic synthesis. This substructure, featuring a ketone at the fourth position relative to the carboxylic acid, provides two reactive centers—the carbonyl group and the carboxylic acid—which can be selectively manipulated to construct a variety of molecular architectures.

The presence of the ketone and carboxylic acid functionalities makes 4-oxo butanoic acid derivatives valuable precursors for the synthesis of various heterocyclic compounds. For instance, they can undergo cyclization reactions to form lactones, pyridazinones, and other ring systems that are prevalent in biologically active molecules. The reactivity of the carbonyl group also allows for transformations such as reductions, oxidations, and additions, further expanding the synthetic utility of these scaffolds.

A notable application of this scaffold is in the Friedel–Crafts acylation reaction, where succinic anhydride (B1165640) reacts with an aromatic compound to form a 4-oxo-4-arylbutanoic acid. mdpi.com This reaction is a fundamental method for introducing the 4-oxobutanoic acid moiety onto an aromatic ring and is a key step in the synthesis of many more complex molecules. wikipedia.org For example, 4-oxo-4-phenylbutanoic acid can be synthesized through the Friedel–Crafts condensation of benzene (B151609) and succinic anhydride. mdpi.com

Overview of Previous Research on Related 4-Oxo-4-arylbutanoic Acid Analogues

Research into 4-oxo-4-arylbutanoic acid analogues has revealed a diverse range of chemical properties and potential applications. These compounds serve as important intermediates in the synthesis of various biologically active molecules and materials. nih.govnih.gov

Studies have shown that the nature of the aryl substituent significantly influences the properties and reactivity of the molecule. For instance, analogues with different substituents on the phenyl ring have been synthesized and their chemical behaviors investigated. cymitquimica.comsigmaaldrich.com The synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid via a Friedel–Crafts reaction between toluene (B28343) and succinic anhydride is a well-established procedure often used in undergraduate organic chemistry education. wikipedia.org

Furthermore, research has extended to more complex aryl systems, including those containing heterocyclic rings like thiophene (B33073). ontosight.ai The introduction of such rings can impart unique biological and chemical properties. ontosight.ai For example, 4-oxo-4-(2-thienyl)butanoic acid derivatives have been explored for their potential pharmacological activities. ontosight.ai

The structural diversity of these analogues has also led to investigations into their solid-state properties, such as polymorphism, which is the ability of a compound to exist in multiple crystalline forms. mdpi.com Understanding the different crystalline structures of compounds like 4-oxo-4-phenylbutanoic acid is crucial for applications in materials science and pharmaceuticals. mdpi.com

Below is a table summarizing key information for 4-Oxo-4-(4-propylphenyl)butanoic acid and some of its related analogues:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

| This compound | C13H16O3 | 220.26 g/mol | Propyl-substituted phenyl ring |

| 4-Oxo-4-phenylbutanoic acid | C10H10O3 | 178.189 g/mol | Unsubstituted phenyl ring |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | 192.214 g/mol | Methyl-substituted phenyl ring |

| 4-Oxo-4-(2-thienyl)butanoic acid | C8H8O3S | Not specified | Contains a thiophene ring instead of a phenyl ring |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-4-(4-propylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAPWKABKMIXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352390 | |

| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57821-78-0 | |

| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 4 4 Propylphenyl Butanoic Acid

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings and represents the most direct and widely utilized method for synthesizing 4-oxo-4-arylbutanoic acids. libretexts.orgmasterorganicchemistry.comscience-revision.co.uk This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic nucleus, in this case, the propylbenzene (B89791) ring.

Reaction of Succinic Anhydride (B1165640) with Propylbenzene

The principal synthesis of 4-oxo-4-(4-propylphenyl)butanoic acid involves the reaction of propylbenzene with succinic anhydride. This reaction is analogous to the synthesis of similar compounds where an aromatic hydrocarbon is acylated with a cyclic anhydride. derpharmachemica.comwikipedia.orgorientjchem.orgscholarsresearchlibrary.com In this process, the succinic anhydride serves as the acylating agent, which, upon reaction, opens its ring to form the four-carbon chain attached to the aromatic ring.

The mechanism proceeds via the generation of an acylium ion electrophile from succinic anhydride, facilitated by a Lewis acid catalyst. stackexchange.comvedantu.com The electron-rich propylbenzene ring then acts as a nucleophile, attacking the acylium ion. The propyl group is an ortho-, para- director; therefore, the acylation predominantly occurs at the para position due to less steric hindrance, leading to the desired 4-(4-propylphenyl) product. A subsequent workup step is required to hydrolyze the intermediate and yield the final carboxylic acid.

Catalytic Systems in Friedel-Crafts Acylation

A Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. libretexts.org The catalyst's role is to activate the succinic anhydride, making it a more potent electrophile. Aluminum chloride (AlCl₃) is the most commonly employed catalyst for this transformation due to its high efficacy. libretexts.orgmasterorganicchemistry.com It coordinates with one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and facilitating the formation of the reactive acylium ion upon ring opening. stackexchange.comvedantu.com

Other Lewis acids can also be used, such as iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄), though AlCl₃ is often preferred. masterorganicchemistry.com The choice of catalyst can influence the reaction's efficiency and selectivity. Stoichiometric amounts of the catalyst are often necessary because the AlCl₃ coordinates strongly with the ketone product formed, rendering it inactive. masterorganicchemistry.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and reaction time. The solvent must be inert to the reaction conditions; common choices include nitrobenzene (B124822) or carbon disulfide.

Temperature control is also critical. While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition of the product. For similar syntheses of 4-oxo-2-butenoic acids, it was noted that increasing the temperature from 160 °C to 180 °C resulted in partial or total degradation of the desired product. nih.gov This suggests that careful temperature management is necessary to achieve a good yield. The reaction time is another variable that needs to be optimized to ensure complete conversion of the starting materials without promoting the formation of byproducts. nih.gov

| Parameter | Condition | Rationale |

| Reactants | Propylbenzene, Succinic Anhydride | Starting materials for the target molecule. |

| Catalyst | Aluminum Chloride (AlCl₃) | Activates the succinic anhydride. masterorganicchemistry.com |

| Solvent | Inert solvent (e.g., nitrobenzene) | Prevents side reactions with the catalyst or reactants. |

| Temperature | Controlled heating | Balances reaction rate with product stability. nih.gov |

| Reaction Time | Optimized duration | Ensures complete conversion while minimizing byproduct formation. nih.gov |

Alternative Synthetic Pathways for Related 4-Oxobutanoic Acids

Methodologies for Substituted 2,4-Dioxobut-2-enoic Acids

The synthesis of substituted 2,4-dioxobut-2-enoic acids provides a glimpse into alternative constructions of related keto-acid frameworks. For instance, a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been synthesized by condensing aryl methyl ketones with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. researchgate.net This approach builds the butanoic acid chain through a condensation reaction rather than direct acylation of an aromatic ring. Another method involves the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide (B108491) to produce 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. urfu.ru These methods highlight the versatility of building blocks in constructing complex butanoic acid derivatives. researchgate.neturfu.runih.gov

Scale-Up Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound via Friedel-Crafts acylation necessitates careful consideration of several critical factors to ensure safety, efficiency, and economic viability.

Catalyst Selection and Management: The choice of Lewis acid catalyst is paramount in a large-scale setting. While aluminum chloride (AlCl₃) is effective, its use in stoichiometric amounts presents significant challenges. numberanalytics.comnumberanalytics.com Key considerations include:

Catalyst Recovery and Recycling: Developing effective methods for recovering and regenerating the Lewis acid catalyst can substantially reduce costs and waste. numberanalytics.com

Alternative Catalysts: Research into solid acid catalysts, such as zeolites, is driven by the desire for more sustainable and easily separable alternatives to traditional Lewis acids. researchgate.net These catalysts can simplify downstream processing and minimize waste streams.

Reaction Conditions and Process Control: Maintaining optimal reaction conditions is more challenging on a larger scale. numberanalytics.commt.com

Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. Efficient heat removal is critical to prevent runaway reactions and the formation of unwanted byproducts. Industrial reactors must have adequate cooling capacity.

Solvent Selection: The choice of solvent impacts reactant solubility, reaction rate, and product isolation. Solvents must be chosen based on their performance, cost, safety, and environmental impact.

Addition Rates: The rate of addition of reactants must be carefully controlled to manage the reaction exotherm and maintain a consistent temperature profile.

Work-up and Purification: The work-up procedure for a large-scale Friedel-Crafts acylation must be robust and efficient.

Quenching: The quenching of the reaction mixture, typically with water, is highly exothermic and requires careful control to manage the evolution of heat and hydrogen chloride gas.

Product Isolation: The isolation of the crude product often involves extraction and filtration. The choice of extraction solvents and filtration equipment is critical for achieving high throughput and purity.

Purification: On an industrial scale, purification methods such as recrystallization must be optimized for yield, purity, and cycle time.

Waste Management and Environmental Impact: The generation of acidic waste streams is a significant environmental concern in Friedel-Crafts acylations. numberanalytics.com

Aqueous Waste: The aqueous waste from the quenching and extraction steps is acidic and contains dissolved aluminum salts, requiring neutralization and treatment before disposal.

Solvent Waste: Spent solvents must be recovered and recycled or disposed of in an environmentally responsible manner.

Green Chemistry Approaches: The development of greener synthetic routes, such as those using solid acid catalysts or solvent-free conditions, is an ongoing area of research aimed at reducing the environmental footprint of this important reaction. researchgate.net

Table of Synthetic Parameters and Scale-Up Challenges

| Parameter | Laboratory-Scale Consideration | Large-Scale Challenge | Mitigation Strategy |

| Catalyst | Typically stoichiometric AlCl₃ | High cost, waste generation, catalyst deactivation numberanalytics.com | Catalyst recycling, use of solid acid catalysts (e.g., zeolites) numberanalytics.comresearchgate.net |

| Temperature | Easily controlled with heating mantles/ice baths | Exotherm management, potential for runaway reactions | Use of jacketed reactors with efficient cooling systems, controlled addition rates mt.com |

| Solvent | Wide range of options, often halogenated solvents | Cost, safety, environmental impact, and recovery | Selection of lower-toxicity solvents, implementation of solvent recovery systems |

| Work-up | Simple aqueous quench and extraction | Highly exothermic quench, large volumes of acidic waste | Controlled quenching procedures, waste neutralization and treatment facilities numberanalytics.com |

| Purification | Chromatography, small-scale recrystallization | Throughput and efficiency of purification | Optimized large-scale crystallization processes |

Chemical Reactivity and Mechanistic Studies of 4 Oxo 4 4 Propylphenyl Butanoic Acid

Oxidation Reactions of the Ketone Moiety

Solvent Effects on Oxidation Kinetics and Mechanism

The solvent environment exerts a profound influence on the kinetics and mechanism of the oxidation of 4-oxo-4-(4-propylphenyl)butanoic acid. The polarity and dielectric constant of the medium, as well as the use of binary solvent systems, can significantly alter the reaction rates.

Impact of Solvent Polarity and Dielectric Constant

In the oxidation of structurally related 4-oxo-4-phenyl butanoic acid, a notable increase in the reaction rate is observed with a decrease in the dielectric constant of the medium. This is typically achieved by increasing the proportion of a less polar solvent, such as acetic acid, in a binary mixture with water. The linear relationship observed when plotting the logarithm of the rate constant against the reciprocal of the dielectric constant suggests an interaction between a positive ion and a dipolar molecule.

Binary Solvent Systems

The use of binary solvent systems, most commonly acetic acid-water mixtures, allows for the fine-tuning of the solvent polarity and its effect on the reaction rate. Experimental data from studies on 4-oxo-4-phenyl butanoic acid demonstrates a marked increase in the oxidation rate as the percentage of acetic acid in the mixture is increased. This trend is attributed to the dual role of the less polar solvent in promoting the formation of the reactive enol intermediate and stabilizing the transition state of the reaction.

Table 1: Effect of Solvent Composition on the Rate of Oxidation of 4-Oxo-4-phenyl butanoic acid

| Acetic Acid (%) | Water (%) | Dielectric Constant (D) | k₁ x 10³ (s⁻¹) |

| 40 | 60 | 45.7 | 1.85 |

| 50 | 50 | 39.1 | 2.53 |

| 60 | 40 | 32.6 | 4.17 |

| 70 | 30 | 26.0 | 7.08 |

Note: Data is for the oxidation of 4-oxo-4-phenyl butanoic acid and is presented here to illustrate the general effect of solvent composition.

Catalytic Influence on Oxidation Reactions

The rate of oxidation of this compound can be significantly influenced by the presence of catalysts, including metal ions and organic compounds. These catalysts can provide alternative reaction pathways with lower activation energies.

Role of Organic Catalysts (e.g., 1,10-Phenanthroline)

Organic catalysts, such as 1,10-phenanthroline, have been shown to enhance the rate of oxidation of 4-oxo-4-phenyl butanoic acid. This catalytic activity is attributed to the formation of a more potent oxidizing species. In the case of Cr(VI) oxidations, 1,10-phenanthroline can form a complex with the oxidant. This complex is a more effective electron acceptor than the uncomplexed oxidant, leading to an accelerated rate of reaction. The reaction kinetics in the presence of 1,10-phenanthroline often show a first-order dependence on the concentration of the catalyst, indicating its direct involvement in the rate-determining step.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the ketone in this compound is susceptible to reduction by various reducing agents to yield the corresponding secondary alcohol, 4-hydroxy-4-(4-propylphenyl)butanoic acid. The choice of reducing agent is crucial to control the selectivity of the transformation.

The selective reduction of the ketonic carbonyl group in the presence of a carboxylic acid is a common objective in organic synthesis. Carboxylic acids are generally less reactive towards nucleophilic reducing agents than ketones. This difference in reactivity allows for the selective reduction of the ketone.

Common reducing agents like sodium borohydride (NaBH₄) are typically used for the selective reduction of ketones and aldehydes. masterorganicchemistry.comcommonorganicchemistry.com Under standard conditions, NaBH₄ does not reduce carboxylic acids. commonorganicchemistry.comwikipedia.org Therefore, treatment of this compound with sodium borohydride in a protic solvent such as methanol (B129727) or ethanol (B145695) would be expected to selectively reduce the ketone to the corresponding 4-hydroxy-4-(4-propylphenyl)butanoic acid.

However, studies on analogous 4-aryl-4-oxoesters have shown that with methanolic sodium borohydride, both the keto and the ester groups can be reduced to yield 1-aryl-1,4-butanediols. beilstein-journals.orgnih.gov This suggests that while the ketone is more reactive, over-reduction of the carboxylic acid moiety in this compound to the corresponding diol, 1-(4-propylphenyl)butane-1,4-diol, could potentially occur, especially with a large excess of the reducing agent or elevated temperatures.

Catalytic hydrogenation is another method for the reduction of the ketone. A patent has described the catalytic hydrogenation of 4-oxo-4-(4-n-propylphenyl) butanoic acid using catalysts such as palladium on carbon (Pd/C) or Raney nickel in a hydrogen atmosphere to produce the corresponding 4-hydroxy-4-(4-propylphenyl)butanoic acid. google.com This method can be highly selective for the ketone reduction under controlled conditions.

| Reducing Agent | Solvent | Expected Major Product | Potential Byproduct | Selectivity |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 4-Hydroxy-4-(4-propylphenyl)butanoic acid | 1-(4-propylphenyl)butane-1,4-diol | Generally selective for the ketone, but over-reduction of the carboxylic acid is possible. beilstein-journals.orgnih.gov |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Various | 4-Hydroxy-4-(4-propylphenyl)butanoic acid | - | High selectivity for the ketone under controlled conditions. google.com |

The product of the ketone reduction, 4-hydroxy-4-(4-propylphenyl)butanoic acid, contains both a hydroxyl and a carboxylic acid group in a 1,4-relationship. This structural arrangement makes it susceptible to intramolecular cyclization, specifically lactonization, under acidic conditions to form a five-membered ring, a γ-lactone. The resulting product would be 4-(4-propylphenyl)-γ-butyrolactone.

The mechanism of this acid-catalyzed lactonization involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable γ-lactone ring. youtube.com This reaction is a common and often spontaneous process for γ-hydroxy acids, particularly with heating or in the presence of an acid catalyst. wikipedia.orgchemicalbook.com

| Starting Material | Conditions | Product | Reaction Type |

|---|---|---|---|

| 4-Hydroxy-4-(4-propylphenyl)butanoic acid | Acidic (e.g., H₂SO₄, TsOH), Heat | 4-(4-propylphenyl)-γ-butyrolactone | Intramolecular Esterification (Lactonization) |

Derivatization Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be converted into a variety of derivatives, such as esters and amides. These transformations typically require activation of the carboxylic acid or specific reaction conditions to avoid competing reactions at the ketone.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemguide.co.ukchemicalbook.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product. For this compound, this would yield the corresponding alkyl 4-oxo-4-(4-propylphenyl)butanoate. The ketonic carbonyl is generally unreactive under these acidic conditions.

Amidation: The direct formation of an amide from a carboxylic acid and an amine is generally difficult due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid usually needs to be "activated" first. This can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or acid anhydride (B1165640), which then reacts with the amine to form the amide. These methods are generally performed under neutral or slightly basic conditions and are compatible with the ketone functionality.

| Reaction | Reagents | Product Class | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Heating in excess alcohol. chemguide.co.uk |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Typically at room temperature in an aprotic solvent. |

Structural Elucidation and Advanced Characterization Methodologies for 4 Oxo 4 4 Propylphenyl Butanoic Acid

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 4-Oxo-4-(4-propylphenyl)butanoic acid, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the para-substituted phenyl ring would likely appear as two doublets in the range of δ 7.2-8.0 ppm. The methylene (B1212753) protons adjacent to the ketone and the carboxylic acid would be observed as triplets around δ 3.3 ppm and δ 2.8 ppm, respectively. The propyl group would show a triplet for the terminal methyl group around δ 0.9 ppm, a sextet for the adjacent methylene group around δ 1.6 ppm, and a triplet for the methylene group attached to the aromatic ring around δ 2.6 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | Broad Singlet | 1H | -COOH |

| ~7.90 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.30 | Doublet | 2H | Aromatic (meta to C=O) |

| ~3.30 | Triplet | 2H | -C(=O)CH₂- |

| ~2.80 | Triplet | 2H | -CH₂COOH |

| ~2.65 | Triplet | 2H | Ar-CH₂- |

| ~1.65 | Sextet | 2H | -CH₂CH₃ |

| ~0.95 | Triplet | 3H | -CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Two carbonyl carbon signals are anticipated at the downfield end of the spectrum, with the ketonic carbonyl appearing around δ 198 ppm and the carboxylic acid carbonyl around δ 178 ppm. The aromatic carbons would produce several signals in the δ 128-145 ppm region. The methylene carbons of the butanoic acid chain are expected around δ 33 ppm and δ 28 ppm. The carbons of the propyl group would have distinct signals, with the methyl carbon being the most upfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | Ketone C=O |

| ~178.0 | Carboxylic Acid C=O |

| ~145.0 | Aromatic C (ipso, attached to propyl) |

| ~134.0 | Aromatic C (ipso, attached to C=O) |

| ~129.0 | Aromatic CH (meta to C=O) |

| ~128.0 | Aromatic CH (ortho to C=O) |

| ~38.0 | Ar-CH₂- |

| ~33.0 | -C(=O)CH₂- |

| ~28.0 | -CH₂COOH |

| ~24.0 | -CH₂CH₃ |

| ~14.0 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is instrumental in identifying the key functional groups present in this compound. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. libretexts.org Two distinct carbonyl (C=O) stretching bands should be visible; the ketone carbonyl stretch is anticipated around 1685 cm⁻¹, and the carboxylic acid carbonyl stretch is expected near 1710 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region, and C-H stretching from the alkyl and aromatic moieties would be observed around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2960-2850 | Medium-Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1685 | Strong | C=O stretch (Ketone) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the presence of the aromatic ring and the carbonyl groups are expected to give rise to characteristic absorptions. The phenyl ring conjugated with the carbonyl group will likely result in a strong π → π* transition, with a maximum absorption wavelength (λmax) around 250-260 nm. mdpi.com A weaker n → π* transition associated with the carbonyl groups is also expected at a longer wavelength, potentially around 300 nm. masterorganicchemistry.com

Table 4: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Chromophore |

| ~255 | High | π → π | Phenyl-C=O |

| ~300 | Low | n → π | C=O |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₁₃H₁₆O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 220. Key fragmentation pathways would likely involve cleavage adjacent to the carbonyl groups. A prominent fragment would be the acylium ion resulting from the loss of the propyl group from the benzoyl moiety. Another characteristic fragmentation would be the loss of the butanoic acid side chain. Alpha-cleavage and McLafferty rearrangements are also possible fragmentation patterns for the aliphatic portion of the molecule. libretexts.org

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 177 | [M - C₃H₇]⁺ |

| 149 | [C₆H₄(C₃H₇)CO]⁺ |

| 119 | [C₆H₄(C₃H₇)]⁺ |

| 105 | [C₆H₅CO]⁺ (from rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography and Polymorphism Studies

X-ray crystallography is an indispensable technique for the unambiguous determination of a compound's solid-state structure. However, no published studies on the X-ray crystallographic analysis of this compound were found. Such studies would be crucial for a complete understanding of its chemical and physical properties.

Single Crystal X-ray Diffraction for Molecular Structure Determination

There is no available data from single crystal X-ray diffraction studies for this compound. This type of analysis would provide precise coordinates of each atom in the crystal lattice, offering unequivocal proof of its molecular structure. Without this data, any depiction of its three-dimensional structure is based on theoretical models rather than experimental evidence.

Analysis of Polymorphic Forms and Crystal Packing

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, particularly in the pharmaceutical and materials science fields. Each polymorphic form can exhibit different physical properties, such as solubility, melting point, and stability. There are currently no documented studies on the existence or characterization of polymorphic forms of this compound. Therefore, an analysis of its crystal packing, which describes the arrangement of molecules within the crystal lattice, cannot be performed.

Intermolecular Interactions and Hydrogen Bonding Networks

The nature and arrangement of intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the physical properties of a molecular crystal. In the absence of crystallographic data for this compound, a detailed analysis of its hydrogen bonding networks and other intermolecular interactions is not possible. Such an analysis would typically identify the specific atoms involved in these interactions and describe the resulting supramolecular architecture.

Advanced Analytical Techniques for Purity Assessment

While standard analytical techniques are likely used to assess the purity of this compound in commercial and research settings, there is no specific information available in the scientific literature detailing the application of advanced analytical methodologies for its purity assessment. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy would provide detailed insights into the purity profile of the compound, but no such studies have been published.

Derivatization and Synthetic Applications of 4 Oxo 4 4 Propylphenyl Butanoic Acid

Synthesis of Novel Heterocyclic Compounds from 4-Oxo-4-(4-propylphenyl)butanoic Acid Precursors

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of both a ketone and a carboxylic acid functional group allows for a range of cyclization reactions, leading to the formation of diverse ring systems. These reactions are fundamental in medicinal chemistry for the generation of novel molecular scaffolds.

Formation of Pyridazinone Derivatives

The reaction of γ-keto acids with hydrazine (B178648) derivatives is a well-established and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. In this reaction, this compound can be cyclized with hydrazine hydrate (B1144303) or its substituted analogues, such as phenylhydrazine, to yield the corresponding 6-(4-propylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives. The reaction typically proceeds by initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid carbon, with subsequent dehydration. mdpi.com

The general reaction scheme involves heating the keto acid with the hydrazine derivative in a suitable solvent like ethanol (B145695) or acetic acid. This straightforward approach allows for the synthesis of a library of pyridazinone compounds by varying the substituent on the hydrazine moiety. These pyridazinone rings can serve as core structures for further chemical modifications. researchgate.net

| Reactant 1 | Reactant 2 (Hydrazine Derivative) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Hydrazine hydrate (H₂NNH₂) | 6-(4-propylphenyl)-4,5-dihydropyridazin-3(2H)-one | Reflux in Ethanol |

| This compound | Phenylhydrazine (C₆H₅NHNH₂) | 2-phenyl-6-(4-propylphenyl)-4,5-dihydropyridazin-3(2H)-one | Reflux in Acetic Acid |

| This compound | Methylhydrazine (CH₃NHNH₂) | 2-methyl-6-(4-propylphenyl)-4,5-dihydropyridazin-3(2H)-one | Reflux in Ethanol |

Cyclization Reactions for Spiro and Fused Ring Systems

The bifunctional nature of this compound provides pathways to more complex molecular architectures such as spiro and fused ring systems.

Fused Ring Systems: Fused heterocycles can be synthesized through multi-component reactions or tandem cyclization strategies. For instance, the γ-keto acid can react with dinucleophiles to construct fused bicyclic systems. An example is the reaction with aminothiazoles or similar 1,3-dinucleophilic reagents, which can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. The reaction sequence typically involves an initial condensation with the keto group followed by cyclization involving the carboxylic acid. Another approach involves intramolecular C-H activation strategies, where derivatives of the keto acid are designed to undergo palladium-catalyzed or other transition-metal-catalyzed cyclizations to form complex polycyclic structures. organic-chemistry.orgnih.gov

Spiro Ring Systems: The synthesis of spiro compounds from this compound requires the creation of a quaternary carbon center. This can be achieved through several synthetic strategies. One potential route involves the conversion of the keto acid into an intermediate that can undergo intramolecular cyclization. For example, the methylene (B1212753) group alpha to the ketone can be functionalized, and subsequent intramolecular alkylation or acylation involving the carboxylic acid chain could lead to a spirocyclic dione. Radical-initiated cyclization reactions are another powerful tool for constructing spirocyclic frameworks from suitable precursors derived from the keto acid. researchgate.netacs.org For instance, a carbamoyl (B1232498) radical derived from an amide of the parent acid could initiate an intramolecular dearomative spirocyclization. acs.org

Preparation of Amide Derivatives of this compound

The carboxylic acid moiety of this compound is readily converted into a wide range of amide derivatives. Amide bond formation is one of the most fundamental transformations in organic synthesis and medicinal chemistry. Standard coupling reagents can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. chemistrysteps.com

Commonly used methods include the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chemistrysteps.com These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. More modern and greener approaches avoid traditional coupling reagents by using methods such as thioester-mediated amidation. nih.govrsc.org This allows for the synthesis of a diverse library of amides by varying the amine component.

| Amine Reactant | Coupling Reagent/Method | Resulting Amide Product |

|---|---|---|

| Aniline | EDC/HOBt in DMF | N-phenyl-4-oxo-4-(4-propylphenyl)butanamide |

| Benzylamine | DCC in DCM | N-benzyl-4-oxo-4-(4-propylphenyl)butanamide |

| Morpholine | HATU/DIPEA in DMF | 4-(Morpholino)-1-(4-propylphenyl)butane-1,4-dione |

| Ammonium Hydroxide | Thioester intermediate method | 4-Oxo-4-(4-propylphenyl)butanamide (Primary Amide) |

Incorporation into Complex Molecular Architectures

This compound and its derivatives serve as valuable building blocks for the assembly of more complex molecules. The functional groups present in the molecule offer multiple handles for synthetic elaboration.

The heterocyclic derivatives, such as the pyridazinones discussed in section 5.1.1, can be further functionalized. For example, the pyridazinone ring can undergo N-alkylation, halogenation, and subsequent cross-coupling reactions to attach various substituents, leading to more elaborate structures. nih.gov

The amide derivatives (section 5.2) can be incorporated into larger systems, for example, as part of a peptide backbone or as a linker to another molecular entity. The ketone functionality can be used for carbon-carbon bond-forming reactions, such as the Wittig reaction to form an alkene, or aldol (B89426) condensations to build larger carbon skeletons. The resulting products can then undergo further cyclization or functional group transformations. For example, an intramolecular C-H activation reaction on an amide derivative can lead to biaryl imino/keto carboxylic acids, which are complex polycyclic structures. rsc.org The strategic combination of these reactions allows for the integration of the 4-propylphenylbutanoyl scaffold into diverse and complex molecular frameworks.

Bioisosteric Modifications and Design of Analogues for Medicinal Chemistry Research (Excluding Biological Activity Data)

Bioisosteric replacement is a key strategy in medicinal chemistry for modifying molecular properties such as potency, selectivity, and pharmacokinetics. drughunter.com The structure of this compound offers several positions for such modifications. This section focuses solely on the structural design of analogues.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophore but can present challenges related to metabolic stability and membrane permeability. It can be replaced with a variety of acidic or hydrogen-bond-donating groups. nih.govnih.gov Common bioisosteres include:

Tetrazoles: This five-membered heterocyclic ring is a well-known carboxylic acid mimic with a similar pKa and geometry.

Hydroxamic acids (-CONHOH): These can also act as bioisosteres, though they introduce different chemical properties.

Acyl sulfonamides (-CONHSO₂R): These groups maintain the acidic proton and hydrogen bonding capabilities.

α-Trifluoromethyl alcohols and ketones: The hydrated form of a trifluoromethyl ketone can act as a non-classical bioisostere of a carboxylic acid. researchgate.net

Ketone Bioisosteres: The carbonyl group can also be replaced to alter the molecule's electronic properties, polarity, and metabolic profile. Potential replacements include:

Oximes (=NOH) and Hydrazones (=NNHR): These introduce hydrogen-bonding capabilities and different stereochemical arrangements.

gem-Difluoro group (-CF₂-): This group mimics the steric profile of a carbonyl but alters the local electronics and polarity.

Thioketals: These can replace the ketone to increase lipophilicity and modify metabolic pathways.

Aromatic Ring and Alkyl Chain Analogues: The 4-propylphenyl moiety can be modified to explore different structural and electronic requirements.

Aromatic Ring: The phenyl ring can be replaced with other aromatic systems like naphthyl, or with heteroaromatic rings such as thiophene (B33073), pyridine, or quinoline (B57606) to introduce different electronic distributions and potential hydrogen bonding interactions.

Substituents: The propyl group can be replaced with other alkyl groups (e.g., isopropyl, butyl), alkoxy groups, halogens, or a trifluoromethyl group to systematically probe the effects of size, lipophilicity, and electronic character.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Modification (Structural/Physicochemical) |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Similar acidity and spatial arrangement. |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Maintains acidic proton and H-bonding ability. |

| Ketone (C=O) | gem-Difluoromethylene (-CF₂) | Mimics steric profile, alters electronics. |

| Ketone (C=O) | Oxime (=NOH) | Introduces H-bond donor/acceptor, changes geometry. |

| Phenyl Ring | Thiophene Ring | Alters aromaticity and electronic properties. |

| n-Propyl Group | Trifluoromethyl Group (-CF₃) | Modifies lipophilicity and electronic character. |

Computational and Theoretical Chemistry Studies on 4 Oxo 4 4 Propylphenyl Butanoic Acid

Analytical Methodologies for Isolation, Quantification, and Purity Assessment

Chromatographic Separation Techniques

Chromatography is an indispensable tool in analytical chemistry, enabling the separation of individual components from a mixture. Several chromatographic techniques are particularly suitable for the analysis of 4-Oxo-4-(4-propylphenyl)butanoic acid.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and concentration of non-volatile compounds such as this compound. This technique separates compounds based on their differential distribution between a stationary phase (a column) and a mobile phase (a solvent). tandfonline.comnih.gov

Typically, a reverse-phase HPLC (RP-HPLC) method is utilized for this keto acid. In RP-HPLC, the stationary phase is nonpolar (commonly C18-silica), while the mobile phase is a polar solvent mixture, often composed of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com To ensure reproducible retention times and good peak shapes, an acid such as formic or perchloric acid is frequently added to the mobile phase to suppress the ionization of the carboxylic acid group. tandfonline.comsielc.com

An ultraviolet (UV) detector is commonly used for detection, as the aromatic ring and carbonyl group in the molecule absorb UV light. nih.gov For optimal sensitivity, the detector is set to the wavelength of maximum absorbance (λmax) for the compound. Quantification is achieved by constructing a calibration curve from standards of known concentrations and comparing the peak area of the analyte against this curve. The purity is evaluated by examining the chromatogram for the presence of any additional peaks.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound; the acid suppresses ionization for better peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and analysis time. |

| Detection | UV at λmax (e.g., around 254 nm) | Detects the compound as it elutes from the column. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures consistent and reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is necessary to convert it into a more volatile and stable form. researchgate.netsemanticscholar.org

A common derivatization method is silylation, which involves reacting the carboxylic acid with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net This derivative is significantly more volatile and suitable for GC-MS analysis.

In the GC system, the derivatized compound is separated from other volatile components based on boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification of the compound. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. libretexts.orgchemistryhall.com It is also useful for quickly screening for the compound's presence. nih.gov

In TLC, a small amount of the sample is applied to a plate coated with a thin layer of an adsorbent, usually silica (B1680970) gel. The plate is then developed in a sealed chamber with an appropriate solvent system (eluent). The eluent ascends the plate via capillary action, and the sample components separate based on their differing affinities for the stationary phase and solubility in the mobile phase. chemistryhall.com

The compound's position on the developed plate is typically visualized under UV light. google.com By tracking the disappearance of starting materials and the appearance of the product spot, the progress of a reaction can be effectively monitored. libretexts.orgorientjchem.orgderpharmachemica.com

Solid Phase Extraction (SPE) for Sample Preparation and Enrichment

Solid Phase Extraction (SPE) is a widely used sample preparation method for isolating and concentrating analytes from complex matrices prior to analysis by techniques like HPLC or GC-MS. sigmaaldrich.compjoes.com It is effective for sample clean-up and removal of interfering substances.

The choice of adsorbent and elution solvents is crucial for the success of SPE. For this compound, which possesses both nonpolar (propylphenyl group) and polar/ionizable (carboxylic acid) moieties, various adsorbents can be employed.

Reverse-Phase Adsorbents (e.g., C18): These nonpolar adsorbents are well-suited for extracting the compound from aqueous samples through hydrophobic interactions. nih.gov

Ion-Exchange Adsorbents: Anion exchange sorbents can be used to retain the molecule when the carboxylic acid group is deprotonated (at a pH above its pKa) and carries a negative charge. researchgate.net

Polymeric Adsorbents: These materials can offer mixed-mode retention mechanisms, making them effective for a wide range of analytes.

The elution solvent must be strong enough to disrupt the interactions between the analyte and the adsorbent. For reverse-phase SPE, an organic solvent like methanol or acetonitrile is typically used for elution. For ion-exchange SPE, elution is often accomplished by altering the pH or increasing the ionic strength of the eluting solution. researchgate.net

An optimized SPE protocol is essential for achieving high analyte recovery and effective removal of interferences. The key steps in the optimization process include:

Conditioning: The sorbent is wetted with a solvent to activate it for reproducible retention. For C18 cartridges, this usually involves washing with methanol followed by water. sigmaaldrich.com

Loading: The sample is passed through the SPE cartridge. The sample's pH may need adjustment to ensure the analyte is in a form that will be retained. For reverse-phase retention of this compound, an acidic pH is preferable to keep the carboxylic acid protonated and less polar. researchgate.netsigmaaldrich.com

Washing: The cartridge is washed with a solvent that removes interfering substances without eluting the analyte of interest. sigmaaldrich.com

Elution: The analyte is collected by passing a strong solvent through the cartridge. The volume of the elution solvent is typically minimized to maintain a high concentration of the analyte. sigmaaldrich.com

| Step | Solvent/Condition | Purpose |

| Conditioning | 1. Methanol2. Water (acidified) | Activates the C18 sorbent and prepares it for the aqueous sample. |

| Loading | Sample (pH adjusted to < pKa) | Promotes retention of the analyte on the sorbent via hydrophobic interactions. |

| Washing | Water/Methanol mixture (low organic content) | Removes polar interferences while the analyte remains bound. |

| Elution | Methanol or Acetonitrile | Desorbs and collects the purified and concentrated analyte. |

Biotransformation and Enzymatic Interactions of 4 Oxo 4 4 Propylphenyl Butanoic Acid Mechanistic Focus

Investigation of Enzyme-Mediated Transformations (e.g., P450 Hydroxylation)

The initial metabolism of 4-Oxo-4-(4-propylphenyl)butanoic acid is likely to be initiated by oxidative enzymes, particularly from the cytochrome P450 (CYP) superfamily. These enzymes are well-known for their role in the functionalization of a wide variety of xenobiotics, preparing them for subsequent conjugation and excretion.

Characterization of Enzymatic Catalysis in Model Systems

In model systems, the metabolism of aromatic compounds is often studied using liver microsomes, which are rich in P450 enzymes. The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to insert one oxygen atom into the substrate. nih.gov For a substrate like this compound, several sites are susceptible to hydroxylation. The propyl side chain and the aromatic ring are primary targets for such enzymatic action. The presence of an adjacent benzene (B151609) ring can activate a carbon for hydroxylation. youtube.com

The general reaction for P450-mediated hydroxylation can be represented as: RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺ nih.gov

In in-vitro systems, the reaction kinetics can be studied to determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the affinity of the enzyme for the substrate and its catalytic efficiency.

Exploration of Substrate Specificity for Aryl Oxoacids

The regioselectivity of hydroxylation on the propyl group could lead to the formation of primary, secondary, or tertiary alcohols. Aromatic hydroxylation could also occur on the phenyl ring, leading to phenolic metabolites. nih.gov The position of hydroxylation is influenced by the electronic properties of the substituents and the steric constraints of the enzyme's active site.

Table 1: Potential P450-Mediated Hydroxylation Products of this compound

| Substrate | Enzyme System | Potential Metabolite | Site of Hydroxylation |

| This compound | Cytochrome P450 | 4-(4-(1-hydroxypropyl)phenyl)-4-oxobutanoic acid | Propyl chain (benzylic position) |

| This compound | Cytochrome P450 | 4-(4-(2-hydroxypropyl)phenyl)-4-oxobutanoic acid | Propyl chain |

| This compound | Cytochrome P450 | 4-(4-(3-hydroxypropyl)phenyl)-4-oxobutanoic acid | Propyl chain (terminal) |

| This compound | Cytochrome P450 | 4-(2-hydroxy-4-propylphenyl)-4-oxobutanoic acid | Aromatic ring |

Potential Metabolic Pathways in Non-Human Biological Systems

Following initial oxidative transformations, the resulting metabolites, as well as the parent compound, can undergo further biotransformation through conjugation or other metabolic reactions. These pathways generally increase the water solubility of the compound, facilitating its excretion.

Pathways Analogous to Mercapturic Acid Formation

The mercapturic acid pathway is a significant route for the detoxification of xenobiotics containing electrophilic centers. nih.gov Aromatic compounds can be metabolized by P450 enzymes to form reactive epoxide intermediates. tandfonline.com These epoxides are electrophilic and can react with the nucleophilic thiol group of glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.comwikipedia.org

This glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield a cysteine conjugate. nih.gov The final step is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form a mercapturic acid, which is then excreted in the urine. nih.govwikipedia.org This pathway represents a plausible metabolic route for this compound, particularly if aromatic hydroxylation proceeds via an epoxide intermediate.

Oxidative and Reductive Biotransformations

In addition to hydroxylation, other oxidative and reductive processes can occur. The butanoic acid side chain itself may be susceptible to β-oxidation, a metabolic pathway that shortens fatty acid chains. mdpi.com This process involves a series of enzymatic reactions that cleave two-carbon units in the form of acetyl-CoA. mdpi.com For this compound, this could potentially lead to the formation of (4-propylphenyl)acetic acid derivatives.

The ketone group in this compound can undergo reduction, a common metabolic pathway for carbonyl compounds, to form a secondary alcohol. This reaction is often catalyzed by NADPH-dependent reductases. Conversely, the butanoic acid moiety could undergo further oxidation.

Table 2: Potential Phase II and Other Biotransformation Pathways

| Initial Substrate/Metabolite | Pathway | Key Enzymes | Final Product Type |

| This compound (epoxide intermediate) | Mercapturic Acid Synthesis | Glutathione S-transferase, γ-glutamyltransferase, dipeptidase, N-acetyltransferase | Mercapturic acid conjugate |

| This compound | β-Oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Chain-shortened acid |

| This compound | Ketone Reduction | Carbonyl reductases | Secondary alcohol |

| Hydroxylated Metabolites | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate |

| Hydroxylated Metabolites | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate |

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Oxo-4-(4-propylphenyl)butanoic Acid

Direct experimental studies on this compound are limited in publicly available literature. However, research on analogous 4-aryl-4-oxobutanoic acids provides a strong foundation for understanding its chemical behavior and properties.

The primary method for synthesizing this class of compounds is the Friedel-Crafts acylation. wikipedia.orgscience-revision.co.ukvedantu.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com For the title compound, the synthesis would involve the reaction of propylbenzene (B89791) with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.org The propyl group on the benzene (B151609) ring is an ortho-, para-director, leading to the desired para-substituted product.

Kinetic and mechanistic studies on the oxidation of the parent compound, 4-oxo-4-phenylbutanoic acid, have been conducted, revealing that the reaction is first order with respect to the oxidant, the keto-acid, and H⁺ ions. derpharmachemica.comorientjchem.org Such studies help in understanding the reactivity of the carbonyl group and the adjacent methylene (B1212753) protons. These findings suggest that this compound would likely undergo similar oxidation reactions, with the potential for the propyl group to influence the reaction rate.

Derivatives of structurally similar 4-aryl-4-oxobutanoic acids have shown various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.net For instance, derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid have been investigated as potential antirheumatic agents. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing new therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents |

Identification of Remaining Research Gaps and Challenges

The primary research gap is the lack of specific experimental data for this compound itself. While properties and reactions can be inferred from analogs, dedicated studies are necessary for confirmation.

Key Research Gaps Include:

Synthesis and Characterization: There is a need for detailed, optimized, and reported synthetic procedures for this specific compound, followed by comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical methods (melting point, crystallography).

Reaction Kinetics: No kinetic studies have been performed on this compound. Investigating its behavior in reactions such as oxidation, reduction, or enolization would provide valuable data on how the 4-propylphenyl group influences its reactivity compared to other analogs. derpharmachemica.comorientjchem.org

Biological Activity Screening: The biological profile of this compound remains unexplored. Screening for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, is a significant research gap. researchgate.net

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), have not been applied to this molecule. Such studies could predict its electronic properties, reactivity, and spectroscopic signatures, providing a theoretical framework for experimental work. biointerfaceresearch.com

Challenges:

Regioselectivity in Synthesis: A potential challenge in the Friedel-Crafts acylation of propylbenzene is controlling the regioselectivity to exclusively obtain the para-substituted product and avoid the formation of the ortho-isomer.

Polysubstitution: Like other Friedel-Crafts reactions, there is a risk of polyacylation, although the deactivating nature of the acyl group generally prevents this. science-revision.co.uklibretexts.org

Prospective Avenues for Advanced Synthetic and Mechanistic Studies

Future research should focus on building a comprehensive chemical and mechanistic understanding of this compound.

Optimization of Synthesis: A systematic study to optimize the Friedel-Crafts acylation for this compound is warranted. This would involve screening various Lewis acid catalysts, solvents, and reaction temperatures to maximize the yield and purity of the p-isomer.

Mechanistic Investigations: Advanced mechanistic studies could explore the transition states and intermediates in its synthesis and subsequent reactions. For example, investigating the mechanism of its oxidation could reveal insights into the electronic effects of the propyl group on the stability of intermediates. Isotope labeling studies could also be employed to elucidate reaction pathways.

Computational Modeling: DFT and other computational methods should be used to model the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. biointerfaceresearch.com This would help in predicting its reactivity and guiding the design of new experiments.

Catalytic Studies: Exploring the use of this molecule as a ligand or substrate in catalytic processes could be a fruitful area of research. The combination of a carboxylic acid and a ketone offers multiple coordination sites for metal catalysts.

Opportunities for Derivative Synthesis and Exploration in Chemical Science

The bifunctional nature of this compound makes it an excellent platform for the synthesis of a diverse range of derivatives.

Modification of the Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These derivatives could be used as building blocks in the synthesis of more complex molecules, including polymers or pharmacologically active compounds. For example, amidation with different amines could generate a library of compounds for biological screening.

Reactions at the Ketone Group: The ketone functionality can undergo a wide array of chemical transformations.

Reduction: Reduction of the ketone to a secondary alcohol would yield 4-hydroxy-4-(4-propylphenyl)butanoic acid, a chiral molecule that could be used in stereoselective synthesis. Complete reduction via methods like the Wolff-Kishner reduction would yield 4-(4-propylphenyl)butanoic acid. pearson.com

Heterocycle Formation: The 1,4-dicarbonyl relationship (after derivatization) makes it a precursor for synthesizing five-membered heterocyclic rings like furans, pyrroles, and thiophenes. Reaction of the keto-acid with hydrazines can lead to the formation of pyridazinone derivatives. mdpi.com

Exploration of Biological Activity: Given that derivatives of similar keto-acids have shown promise as S1P1 receptor agonists for autoimmune diseases and as neuroprotective agents, synthesizing and testing derivatives of this compound in these areas could be a high-impact research direction. nih.govresearchgate.net The lipophilic propyl group may enhance membrane permeability and affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.